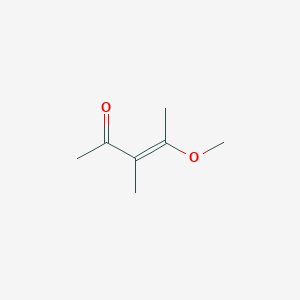
(E)-4-methoxy-3-methylpent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-methoxy-3-methylpent-3-en-2-one, also known as MMPE, is a compound that belongs to the family of alpha, beta-unsaturated ketones. It is a colorless liquid with a fruity aroma and is commonly used in perfumery and flavoring industries. MMPE has also gained significant attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of (E)-4-methoxy-3-methylpent-3-en-2-one is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. (E)-4-methoxy-3-methylpent-3-en-2-one has also been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
(E)-4-methoxy-3-methylpent-3-en-2-one has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are associated with many chronic diseases. Moreover, (E)-4-methoxy-3-methylpent-3-en-2-one has been found to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes. It has also been found to improve cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-methoxy-3-methylpent-3-en-2-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long shelf life. Moreover, it has been found to be non-toxic and safe for use in animal and human studies. However, there are also some limitations associated with (E)-4-methoxy-3-methylpent-3-en-2-one. It has poor water solubility, which can limit its bioavailability and efficacy. Moreover, it has a short half-life, which can restrict its therapeutic potential.
Orientations Futures
There are several future directions for (E)-4-methoxy-3-methylpent-3-en-2-one research. One area of interest is the development of (E)-4-methoxy-3-methylpent-3-en-2-one-based drugs for the treatment of chronic diseases, such as diabetes and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of (E)-4-methoxy-3-methylpent-3-en-2-one and its potential interactions with other drugs. Additionally, research on the optimization of (E)-4-methoxy-3-methylpent-3-en-2-one synthesis methods and its formulation for improved bioavailability is also needed.
Conclusion:
In conclusion, (E)-4-methoxy-3-methylpent-3-en-2-one is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and has shown promising results in the treatment of diabetes and neurodegenerative diseases. (E)-4-methoxy-3-methylpent-3-en-2-one has several advantages for lab experiments, but also has limitations that need to be addressed. There are several future directions for (E)-4-methoxy-3-methylpent-3-en-2-one research, which can lead to the development of novel drugs for the treatment of chronic diseases.
Méthodes De Synthèse
The synthesis method of (E)-4-methoxy-3-methylpent-3-en-2-one involves the reaction of 3-methyl-2-butanone with methoxymethylenetriphenylphosphorane in the presence of a base. The reaction yields (E)-4-methoxy-3-methylpent-3-en-2-one with a high yield and purity. This method is simple, cost-effective, and environmentally friendly, making it a popular choice for (E)-4-methoxy-3-methylpent-3-en-2-one synthesis.
Applications De Recherche Scientifique
(E)-4-methoxy-3-methylpent-3-en-2-one has been extensively studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. (E)-4-methoxy-3-methylpent-3-en-2-one has also shown promising results in the treatment of diabetes and neurodegenerative diseases. Moreover, it has been reported to have antioxidant and hepatoprotective effects.
Propriétés
Numéro CAS |
119271-94-2 |
|---|---|
Nom du produit |
(E)-4-methoxy-3-methylpent-3-en-2-one |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(E)-4-methoxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(6(2)8)7(3)9-4/h1-4H3/b7-5+ |
Clé InChI |
RMUYPYQKKMMBSQ-FNORWQNLSA-N |
SMILES isomérique |
C/C(=C(/C)\OC)/C(=O)C |
SMILES |
CC(=C(C)OC)C(=O)C |
SMILES canonique |
CC(=C(C)OC)C(=O)C |
Synonymes |
3-Penten-2-one, 4-methoxy-3-methyl-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



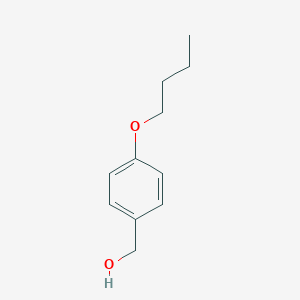
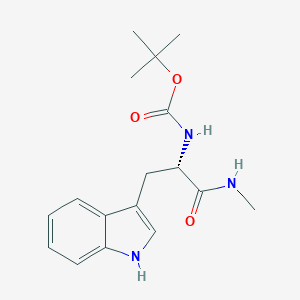
![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)
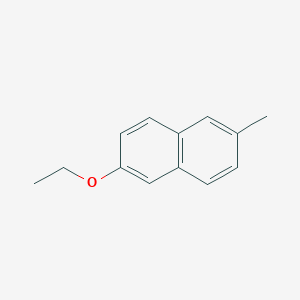
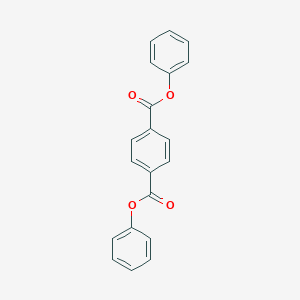
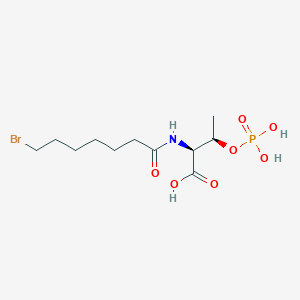
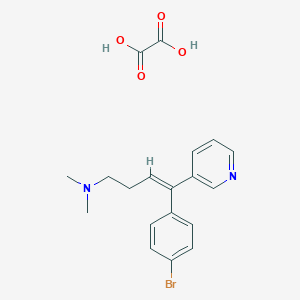
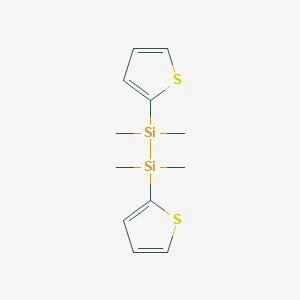
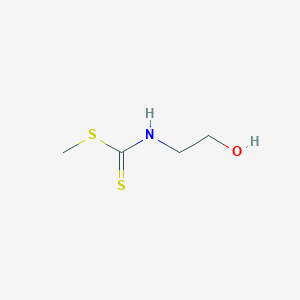

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)

